molecular formula C9H5BrN2S B12639174 2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile

2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile

Cat. No.: B12639174
M. Wt: 253.12 g/mol
InChI Key: CPNMGXVAAZYILC-UHFFFAOYSA-N
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Description

2-Amino-6-bromobenzo[b]thiophene-3-carbonitrile is a heterocyclic aromatic compound featuring a benzo[b]thiophene core substituted with an amino group at position 2, a bromine atom at position 6, and a carbonitrile group at position 2.

Its molecular formula is C₉H₅BrN₂S, with a molecular weight of 253.12 g/mol .

Properties

Molecular Formula

C9H5BrN2S

Molecular Weight

253.12 g/mol

IUPAC Name

2-amino-6-bromo-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C9H5BrN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2

InChI Key

CPNMGXVAAZYILC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2C#N)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium carbonate (Na2CO3), potassium fluoride (KF), and potassium carbonate (K2CO3) . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[b]thiophene derivatives .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 2-aminothiophene derivatives are highly dependent on substituents at positions 4, 5, 6, and 5. Below is a comparative table of key analogues:

Compound Name Substituents Biological Activity Melting Point (°C) Solubility Reference
2-Amino-6-bromobenzo[b]thiophene-3-carbonitrile Br at C6, NH₂ at C2, CN at C3 Antiproliferative (inferred) Not reported Low (inferred)
2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile Cl at C6 Antifungal, kinase inhibition Not reported Moderate
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) Tetrahydro ring at C4–C7 Antiproliferative, antileishmanial 147–148 Very low
2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Methyl at C6, tetrahydro ring Cytostatic activity 117–118 Moderate
2-Amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Oxo group at C6, tetrahydro ring Cytotoxicity, kinase inhibition Not reported Moderate
2-Amino-6-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Propyl at C6, tetrahydro ring Under investigation Not reported Low
Key Observations:
  • Tetrahydro Ring : Saturation of the benzo[b]thiophene ring (e.g., 6CN) reduces aromaticity, lowering solubility but increasing metabolic stability .
  • Alkyl vs. Oxo Groups : Methyl and propyl substituents improve lipophilicity, whereas the oxo group introduces polarity, affecting solubility and target interactions .
Antiproliferative Activity:
  • 6CN : Demonstrates antiproliferative effects against human cervical and pancreatic cancer cells, acting as a cytostatic agent .
  • Oxo derivative (Compound 3) : Shows cytotoxicity against PC-3 prostate cancer cells and inhibits c-Met kinase .
Antifungal and Antimicrobial Activity:
  • Chloro derivative : Exhibits antifungal activity against Candida albicans .
  • 6CN : Displays antileishmanial activity, likely due to its electron-deficient aromatic system .

Physicochemical Properties

  • Solubility : Tetrahydro derivatives (e.g., 6CN) have very low water solubility due to reduced polarity, whereas halogenated variants may show moderate solubility .
  • Melting Points : Tetrahydro derivatives generally have lower melting points (117–148°C) compared to fully aromatic analogues .

Biological Activity

2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile is C9H6BrN2S, with a molecular weight of approximately 253.12 g/mol. The compound features a bromine atom, an amino group, and a carbonitrile functional group, contributing to its unique reactivity and biological activity. The presence of the electron-withdrawing nitrile group enhances its electrophilic character, making it suitable for interactions with biological targets.

Anticancer Properties

Research indicates that 2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile exhibits notable anticancer activity. It has been shown to interact with specific molecular targets involved in cancer progression. For instance, studies have demonstrated its ability to modulate pathways related to oxidative stress and cellular defense mechanisms, potentially leading to the inhibition of tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

The biological activity of 2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile is primarily attributed to its ability to form hydrogen bonds with enzymes or receptors due to the amino and bromine groups. The nitrile group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of biological pathways.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which regulates antioxidant responses within cells.
  • Antimicrobial Efficacy : A study reported that derivatives of benzo[b]thiophene compounds exhibited significant activity against Escherichia coli, preventing biofilm formation without affecting bacterial growth . This suggests that structural modifications can enhance their antimicrobial efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Amino-6-bromobenzo[b]thiophene-3-carbonitrile Contains an amino groupMore versatile due to additional functional group
2-Bromobenzo[b]thiophene Lacks amino and nitrile groupsLess reactive, limited applications
5-Bromobenzo[b]thiophene-3-carbonitrile Contains bromine and thiophene ringExhibits notable biological activities

This table highlights the unique aspects of 2-Amino-6-bromobenzo[B]thiophene-3-carbonitrile compared to structurally similar compounds.

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